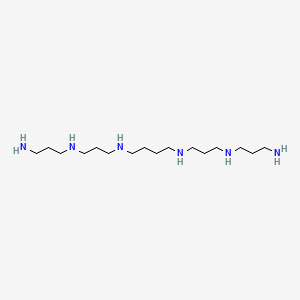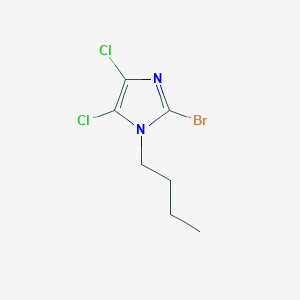methoxysilane CAS No. 183137-64-6](/img/structure/B12549350.png)
Bis[(butan-2-yl)oxy](butyl)methoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(butan-2-yl)oxymethoxysilane is a chemical compound with the molecular formula C13H30O3Si. It is a silane compound that contains silicon, oxygen, and carbon atoms. This compound is known for its unique structure, which includes butan-2-yl and butyl groups attached to a methoxysilane core .
Méthodes De Préparation
The synthesis of Bis(butan-2-yl)oxymethoxysilane typically involves the reaction of butan-2-ol and butyl alcohol with methoxysilane. The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Bis(butan-2-yl)oxymethoxysilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can participate in substitution reactions where the butan-2-yl or butyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Bis(butan-2-yl)oxymethoxysilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It can be used in the modification of biological molecules for research purposes.
Mécanisme D'action
The mechanism by which Bis(butan-2-yl)oxymethoxysilane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved often include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar compounds to Bis(butan-2-yl)oxymethoxysilane include:
Trimethoxysilane: Contains three methoxy groups attached to a silicon atom.
Tetramethoxysilane: Contains four methoxy groups attached to a silicon atom.
Bis(trimethylsilyl)ether: Contains two trimethylsilyl groups attached to an oxygen atom. Compared to these compounds, Bis(butan-2-yl)oxymethoxysilane is unique due to the presence of butan-2-yl and butyl groups, which provide distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
183137-64-6 |
|---|---|
Formule moléculaire |
C13H30O3Si |
Poids moléculaire |
262.46 g/mol |
Nom IUPAC |
di(butan-2-yloxy)-butyl-methoxysilane |
InChI |
InChI=1S/C13H30O3Si/c1-7-10-11-17(14-6,15-12(4)8-2)16-13(5)9-3/h12-13H,7-11H2,1-6H3 |
Clé InChI |
PUSFYXXKGGRDOT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](OC)(OC(C)CC)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)
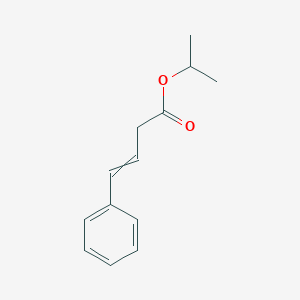
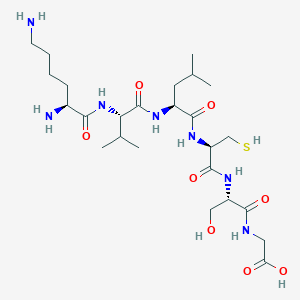
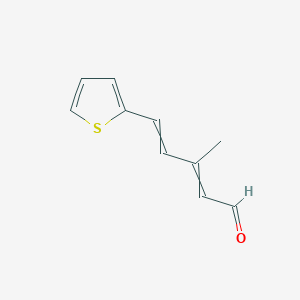
![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)
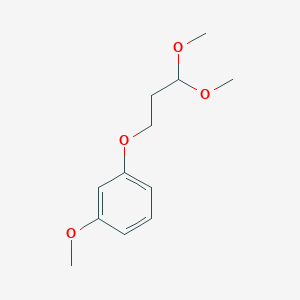
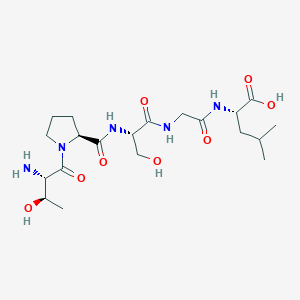
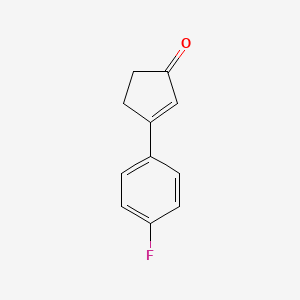
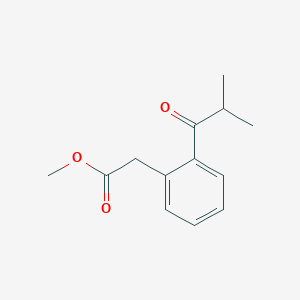
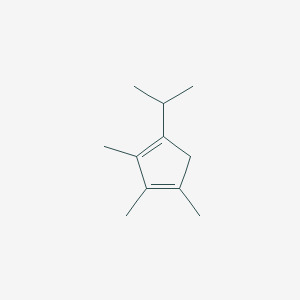
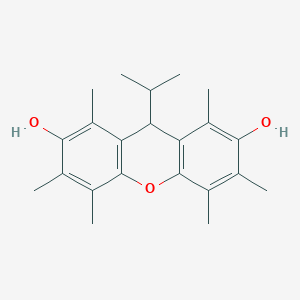
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)
